

# (S)-2-Phenylmorpholine: A Technical Guide to its Discovery and History

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-2-Phenylmorpholine

Cat. No.: B1349444

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(S)-2-Phenylmorpholine**, a chiral derivative of the phenylmorpholine class of compounds, has garnered interest within the scientific community for its potent activity as a norepinephrine-dopamine releasing agent (NDRA). While the history of its methylated analog, phenmetrazine, is well-documented, the specific discovery and development timeline of **(S)-2-Phenylmorpholine** is more nuanced, emerging from the broader exploration of chiral psychoactive compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological profile of **(S)-2-Phenylmorpholine**, presenting key data in a structured format for researchers and drug development professionals.

## Introduction: The Emergence of Chiral Phenylmorpholines

The history of 2-phenylmorpholine and its derivatives is intrinsically linked to the development of phenmetrazine (3-methyl-2-phenylmorpholine) in the 1950s.<sup>[1][2]</sup> Initially synthesized by Boehringer-Ingelheim in 1952 and introduced as an anorectic under the trade name Preludin, phenmetrazine's stimulant properties led to its widespread recreational use and eventual withdrawal from many markets.<sup>[1][2]</sup>

The recognition of molecular chirality's significance in pharmacology, underscored by historical events, prompted a re-examination of racemic drugs.<sup>[3]</sup> This led to the investigation of individual enantiomers of psychoactive compounds to identify stereoisomers with more favorable therapeutic or pharmacological profiles. It is within this context of exploring chiral switches and structure-activity relationships that the specific enantiomers of 2-phenylmorpholine, including the (S)-enantiomer, were investigated. While a precise date and individual credited with the "discovery" of **(S)-2-Phenylmorpholine** are not prominently documented, its synthesis and study are part of the broader scientific endeavor to understand the pharmacology of this class of compounds.

## Synthesis of (S)-2-Phenylmorpholine

The chiral synthesis of **(S)-2-Phenylmorpholine** can be achieved through various methods, including asymmetric synthesis and the resolution of racemic mixtures. A key method for obtaining the (S)-enantiomer involves the deprotection of a chiral precursor, as detailed in patent literature.

## Experimental Protocol: Synthesis from (S)-tert-butyl 2-phenylmorpholine-4-carboxylate

This protocol is based on a general procedure described in patent WO2007/70760.<sup>[4]</sup>

### Materials:

- (S)-tert-butyl 2-phenylmorpholine-4-carboxylate
- 4 N HCl in dioxane
- 1 N HCl
- 2 N NaOH
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ether

- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel)

**Procedure:**

- Deprotection: Dissolve (S)-tert-butyl 2-phenylmorpholine-4-carboxylate (1.28 g) in a 4 N HCl solution in dioxane (3 mL) in a round-bottom flask.
- Stir the reaction mixture at room temperature overnight.
- Work-up: Concentrate the reaction mixture under vacuum to remove the solvent.
- Dilute the residue with 1 N HCl.
- Wash the aqueous phase with ether to remove any non-polar impurities. Discard the organic (ether) phase.
- Basification: Adjust the pH of the aqueous phase to 12-14 by the slow addition of 2 N NaOH.
- Extraction: Extract the basic aqueous phase with dichloromethane (DCM).
- Combine the organic (DCM) layers.
- Drying and Isolation: Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter the solution to remove the drying agent.
- Concentrate the filtrate under vacuum to yield the final product, **(S)-2-phenylmorpholine**.
- Confirmation: The structure of the product can be confirmed by  $^1\text{H}$  NMR analysis.

This procedure typically affords the product in good yield (approximately 78%).[\[4\]](#)

## Pharmacological Profile

**(S)-2-Phenylmorpholine**, also known by the code name PAL-632, is a potent norepinephrine-dopamine releasing agent (NDRA).[\[5\]](#) Its pharmacological activity is primarily mediated by its

interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).

## Quantitative Pharmacological Data

The following table summarizes the in vitro monoamine transporter activity of 2-phenylmorpholine. It is important to note that much of the publicly available data does not differentiate between the enantiomers. However, the data for the racemic 2-phenylmorpholine provides a strong indication of the potency of the (S)-enantiomer.

| Compound                   | NET EC <sub>50</sub> (nM) | DAT EC <sub>50</sub> (nM) | SERT EC <sub>50</sub> (nM) | Reference |
|----------------------------|---------------------------|---------------------------|----------------------------|-----------|
| 2-<br>e<br>Phenylmorpholin | 79                        | 86                        | 20,260                     | [5]       |
| d-Amphetamine              | 6.6–10.2                  | 5.8–24.8                  | 698–1,765                  | [5]       |
| Phenmetrazine              | 29–50.4                   | 70–131                    | 7,765–>10,000              | [5]       |

EC<sub>50</sub> (Half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal release of the respective neurotransmitter. Lower values indicate higher potency. The assays were conducted using rat brain synaptosomes.[5]

## Mechanism of Action

As an NDRA, **(S)-2-Phenylmorpholine** is believed to exert its effects by binding to and reversing the direction of transport of the dopamine and norepinephrine transporters on the presynaptic membrane. This action leads to a non-vesicular release of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic neurotransmission.

## Signaling Pathways

The increased levels of dopamine and norepinephrine in the synapse, induced by **(S)-2-Phenylmorpholine**, lead to the activation of their respective postsynaptic G-protein coupled receptors (GPCRs).[1][6][7]

## Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[\[2\]](#)[\[7\]](#)

- D1-like receptors are coupled to G<sub>αs</sub>/olf proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[\[2\]](#)[\[7\]](#)
- D2-like receptors are coupled to G<sub>αi/o</sub> proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[\[2\]](#)[\[7\]](#)

## Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors ( $\alpha$  and  $\beta$ ).

- $\alpha 1$ -receptors are coupled to G<sub>αq</sub> proteins, activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
- $\alpha 2$ -receptors are coupled to G<sub>αi</sub> proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
- $\beta$ -receptors are coupled to G<sub>αs</sub> proteins, stimulating adenylyl cyclase and increasing cAMP production.

## Visualizations

### Experimental Workflow: Synthesis of (S)-2-Phenylmorpholine

## Workflow for the Synthesis of (S)-2-Phenylmorpholine

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for (S)-2-Phenylmorpholine.**

# Signaling Pathway: Mechanism of Action of (S)-2-Phenylmorpholine

## Mechanism of Action of (S)-2-Phenylmorpholine



[Click to download full resolution via product page](#)

Caption: **(S)-2-Phenylmorpholine**'s action on monoamine transporters.

## Conclusion

**(S)-2-Phenylmorpholine** is a potent chiral norepinephrine-dopamine releasing agent with a history rooted in the broader exploration of substituted phenylmorpholines. While its specific discovery is not as clearly delineated as that of its analog, phenmetrazine, its synthesis and pharmacological profile have been characterized, revealing it to be a valuable tool for neuropharmacological research. Further investigation into the subtleties of its enantiomer-specific interactions with monoamine transporters and downstream signaling pathways will continue to be an area of interest for the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. Patent Public Search | USPTO [ppubs.uspto.gov]
- 4. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. G protein-coupled dopamine receptor signaling pathway Gene Ontology Term (GO:0007212) [informatics.jax.org]
- 7. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-Phenylmorpholine: A Technical Guide to its Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349444#s-2-phenylmorpholine-discovery-and-history>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)